molecular formula C10H9NO B1212852 4-Methylquinolin-2-ol CAS No. 607-66-9

4-Methylquinolin-2-ol

Cat. No.: B1212852
CAS No.: 607-66-9
M. Wt: 159.18 g/mol
InChI Key: APLVPBUBDFWWAD-UHFFFAOYSA-N
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Description

4-methylquinolin-2(1H)-one is a quinolone that is quinolin-2(1H)-one substituted by a methyl group at position 4.

Scientific Research Applications

Biodegradation by Soil Bacteria

4-Methylquinolin-2-ol is involved in the biodegradation processes of certain contaminants. Research has demonstrated that a soil bacterium, identified as strain Lep1, can utilize 4-methylquinoline, a compound structurally related to this compound, as a carbon and energy source during growth in liquid media. This biodegradation process, observed under aerobic conditions, involves the conversion of 4-methylquinoline to other metabolites, including 2-hydroxy-4-methylquinoline, followed by the production of hydroxy-4-methylcoumarin. This pathway highlights the environmental significance of this compound in the breakdown of N-heterocyclic aromatic compounds commonly found in groundwater and known to be mutagenic (Sutton et al., 1996).

Antimicrobial Activity

This compound and its analogues have been studied for their antimicrobial potentials. In a study focusing on Citrullus colocynthis fruits, 4-methylquinoline was isolated, and its structural analogues were tested for antimicrobial activities against foodborne bacteria. These studies indicate the potential of this compound derivatives as natural preservatives and pharmaceutical agents against various bacteria (Kim et al., 2014).

Synthesis and Characterization in Chemistry

The synthesis and characterization of this compound derivatives have been a subject of interest in chemical research. These compounds are often synthesized and analyzed for various applications, including their use in pharmacology. For instance, a study focused on synthesizing 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, an intermediate of an anti-HCV drug, indicating the pharmaceutical relevance of such compounds (Chenhon, 2015).

Acaricidal and Insecticidal Properties

Research has also explored the acaricidal and insecticidal potential of 4-methylquinoline, related to this compound. An active constituent isolated from Citrullus colocynthis fruits, identified as 4-methylquinoline, along with its structural analogues, showed significant efficacy against certain mites and insect pests. This suggests the use of this compound derivatives in developing natural pesticides (Jeon & Lee, 2014).

Potential in Cancer Research

The cytotoxicity of this compound derivatives has been studied in the context of cancer research. Synthesized quinoline derivatives, including those related to this compound, have been evaluated for their cytotoxicity against various human cancer cell lines. This suggests a potential application in developing new anticancer drugs (Lee et al., 2000).

Mechanism of Action

While the specific mechanism of action for 4-Methylquinolin-2-ol is not explicitly mentioned in the search results, quinoline derivatives are known to exhibit a wide range of biological activities. They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery .

Safety and Hazards

4-Methylquinolin-2-ol may be harmful if swallowed, inhaled, or absorbed through the skin. It may cause eye and skin irritation and may cause respiratory tract irritation. The toxicological properties of this material have not been fully investigated . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . There is a continuous effort to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The future of 4-Methylquinolin-2-ol and similar compounds lies in their potential biological and pharmaceutical activities .

Properties

IUPAC Name

4-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLVPBUBDFWWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20976132
Record name 4-Methylquinolin-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607-66-9, 84909-43-3
Record name 2-Hydroxy-4-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=607-66-9
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Record name 4-Methylquinolin-2-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-2-hydroxyquinoline
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Record name 2-Hydroxylepidine
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Record name 4-Methylquinolin-2-ol
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Record name 4-methylquinolin-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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